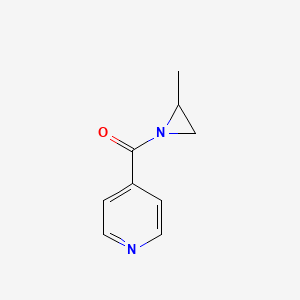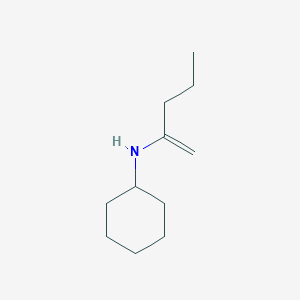![molecular formula C20H26N2O B12623579 4'-Heptyl[1,1'-biphenyl]-4-carbohydrazide CAS No. 920269-86-9](/img/structure/B12623579.png)
4'-Heptyl[1,1'-biphenyl]-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Heptil[1,1’-bifenil]-4-carbohidrazida es un compuesto químico con una estructura compleja que incluye un núcleo de bifenilo sustituido con un grupo heptil y un grupo funcional carbohidrazida.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4’-Heptil[1,1’-bifenil]-4-carbohidrazida típicamente implica la reacción de 4’-Heptil[1,1’-bifenil]-4-ácido carboxílico con hidrato de hidracina. La reacción se lleva a cabo bajo condiciones de reflujo en un solvente adecuado como etanol o metanol. La mezcla de reacción se calienta para facilitar la formación del derivado de carbohidrazida.
Métodos de Producción Industrial
La producción industrial de 4’-Heptil[1,1’-bifenil]-4-carbohidrazida puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para el rendimiento y la pureza, con consideraciones para la rentabilidad y el impacto ambiental. Los reactores de flujo continuo y los sistemas automatizados pueden emplearse para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
4’-Heptil[1,1’-bifenil]-4-carbohidrazida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo carbohidrazida en otros grupos funcionales como aminas.
Sustitución: El núcleo de bifenilo permite reacciones de sustitución aromática electrofílica, donde los sustituyentes se pueden introducir en posiciones específicas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y peróxido de hidrógeno (H₂O₂).
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH₄) o borohidruro de sodio (NaBH₄).
Sustitución: Las reacciones de sustitución aromática electrofílica pueden usar reactivos como bromo (Br₂) o ácido nítrico (HNO₃) en condiciones ácidas.
Principales Productos Formados
Oxidación: Formación de óxidos o derivados hidroxilo.
Reducción: Formación de aminas u otros derivados reducidos.
Sustitución: Introducción de varios sustituyentes como halógenos, grupos nitro o grupos alquilo.
Aplicaciones Científicas De Investigación
4’-Heptil[1,1’-bifenil]-4-carbohidrazida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermediario en la síntesis de moléculas orgánicas más complejas.
Medicina: Investigado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en la producción de materiales avanzados, como cristales líquidos y polímeros.
Mecanismo De Acción
El mecanismo de acción de 4’-Heptil[1,1’-bifenil]-4-carbohidrazida implica su interacción con objetivos moleculares específicos. El grupo carbohidrazida puede formar enlaces de hidrógeno y otras interacciones con moléculas biológicas, influyendo en su función. El núcleo de bifenilo proporciona estabilidad estructural y facilita las interacciones con regiones hidrofóbicas de las moléculas diana. Las vías involucradas pueden incluir la inhibición de enzimas o la modulación de la actividad del receptor.
Comparación Con Compuestos Similares
Compuestos Similares
4’-Heptil[1,1’-bifenil]-4-nitrilo: Estructura similar pero con un grupo nitrilo en lugar de un grupo carbohidrazida.
4’-Heptil[1,1’-bifenil]-4-ácido carboxílico: Precursor en la síntesis del derivado de carbohidrazida.
4’-Heptil[1,1’-bifenil]-4-carboxamida: Otro derivado con un grupo amida.
Singularidad
4’-Heptil[1,1’-bifenil]-4-carbohidrazida es único debido a su grupo funcional específico, que confiere propiedades químicas y biológicas distintas. El grupo carbohidrazida permite interacciones y reactividad únicas en comparación con otros compuestos similares, lo que lo hace valioso para aplicaciones específicas en investigación e industria.
Propiedades
Número CAS |
920269-86-9 |
|---|---|
Fórmula molecular |
C20H26N2O |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
4-(4-heptylphenyl)benzohydrazide |
InChI |
InChI=1S/C20H26N2O/c1-2-3-4-5-6-7-16-8-10-17(11-9-16)18-12-14-19(15-13-18)20(23)22-21/h8-15H,2-7,21H2,1H3,(H,22,23) |
Clave InChI |
VQQLZMNOISSXBF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Isocyanato-5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazole](/img/structure/B12623504.png)
![5-[(Dimethylamino)methyl]-1,3-thiazol-2-amine](/img/structure/B12623516.png)

![[4-[(3aR,6aS)-5'-chloro-1-[(3,4-dihydroxyphenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl] acetate](/img/structure/B12623523.png)
![2-Hydroxy-3-[(2-hydroxyethyl)(propyl)amino]propane-1-sulfonic acid](/img/structure/B12623541.png)
![2-Chloro-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B12623544.png)


![1-[2-(4-Methoxyphenyl)ethyl]-4,5-diphenyl-1H-imidazol-2-amine](/img/structure/B12623557.png)
![3-Phenyl-6-(5-phenyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12623559.png)
![(4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)(phenyl)methanol](/img/structure/B12623569.png)


